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Compound Focus: N-piperidine Ibrutinib hydrochloride
Cat. No.: S11218686

Molecular and Mechanism Overview

The table below summarizes the core characteristics of both inhibitors.

N-piperidine Ibrutinib
Feature . XMU-MP-3
hydrochloride

Chemical Type Reversible Ibrutinib derivative [1] [2] Potent, selective, non-covalent BTK
inhibitor [3] [4] [5]

Binding Mode Reversible (exact mode not specified  Non-covalent, Type-Il inhibitor [3] [5]
in search results) [1] [2]

Key Molecular 422.91 [1] Information not provided in search results
Weight

Primary Serves as a BTK ligand for Tool compound and lead for drug
Research synthesizing PROTAC degraders development targeting ibrutinib-resistant
Application (e.g., SJF620) [2] C481S mutation [3] [5]

Experimental Efficacy and Selectivity
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The following table compares the experimental performance and binding characteristics of the two

inhibitors.

N-piperidine Ibrutinib
Aspect . XMU-MP-3
hydrochloride

Biochemical Potency ¥ WT BTK: 51.0 nM; WT BTK: 10.7 nM; C481S BTK: 17.0 nM [2]
(1C50) C481S BTK: 30.7 nM [1]

Cellular Anti- Information not provided BTK-Ba/F3 cells: IC50 of 11.4 nM [2]
proliferative Activity in search results

Activity Against Retains potency against Effectively inhibits C481S mutation in vitro and in
Resistance Mutations C481S mutation [1] vivo; less potent against T474M gatekeeper

mutation [3] [2] [5]

Binding Site Information not provided Binds independently of C481; typical Type-II
in search results binding mode, stabilizing an inactive kinase
conformation [3] [5]

Selectivity Information not provided Reported as selective; negligible effects on
in search results parental Ba/F3 cells (IC50 >10 uM) [2]

Key Experimental Protocols

For your experimental work, here are the core methodologies used to generate the data for these inhibitors:

¢ Biochemical Kinase Assays: The half-maximal inhibitory concentration (IC50) values for BTK and
its mutants (like C481S) are typically determined using homogeneous time-resolved fluorescence
(HTRF) assays or other in vitro kinase inhibition assays that measure the compound's ability to inhibit
BTK's enzymatic activity [3] [1].

e Cell-Based Viability/Proliferation Assays: Cellular potency is evaluated using assays like MTS [3].
These assays measure the inhibition of proliferation in BTK-dependent cell lines (e.g., BTK-
transformed Ba/F3 cells) and human malignant B-cells (e.g., JeKo-1, Ramos) after 72-hour exposure
to the compounds [3] [2].

e Target Engagement & Signaling Analysis: To confirm that the inhibitors directly target the BTK
signaling pathway in cells, researchers analyze the phosphorylation status of BTK (at Y223 and
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Y551) and its key downstream substrate, PLCy2, via western blotting. A dose-dependent inhibition of
phosphorylation indicates effective target engagement [3] [2].

¢ In Vivo Efficacy Models: The in vivo efficacy of XMU-MP-3, for instance, was assessed in tumour
xenograft models using immunodeficient Nu/nu BALBI/c mice implanted with BTK-driven or
ibrutinib-resistant BTK(C481S) cancer cells. Tumor volume and weight are monitored to evaluate the
compound's anti-tumor activity [3] [4].

Research Applications and Implications

The distinct profiles of these inhibitors make them suitable for different research applications:

¢ N-piperidine Ibrutinib hydrochloride: Its primary utility lies in its role as a reversible ligand for
PROTAC development. Its reversible binding and retained activity against C481S make it a valuable
warhead for creating degraders that can target both wild-type and mutant BTK, offering an alternative
strategy to inhibition [1] [2].

¢ XMU-MP-3: This compound serves as an excellent tool compound for studying BTK signaling
and, more importantly, as a lead structure for developing therapies aimed at overcoming
ibrutinib resistance, particularly that driven by the C481S mutation. Its non-covalent, Type-I|
mechanism provides a clear alternative to covalent inhibitors [3] [5].

BTK Signaling and Inhibitor Binding

To better understand the context of this research, the following diagram illustrates the B-cell receptor (BCR)

signaling pathway and the points of inhibition.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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